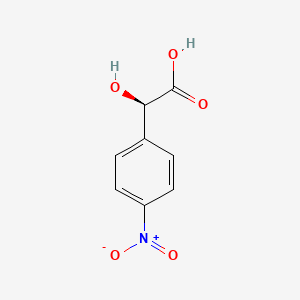

(r)-4-Nitromandelic acid

Description

Significance of Chirality in Advanced Organic Compounds

Chirality, derived from the Greek word for 'hand', describes a property of molecules that are non-superimposable on their mirror images. numberanalytics.comchiralpedia.com This "handedness" is a critical concept in organic chemistry because it profoundly influences a molecule's physical, chemical, and biological properties. numberanalytics.com Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different behaviors, especially in biological systems where interactions with chiral entities like enzymes and receptors are highly specific. numberanalytics.comchiralpedia.com

The importance of chirality is particularly evident in the pharmaceutical industry. More than half of all drugs are chiral compounds, and their therapeutic efficacy and safety can be dependent on their specific enantiomeric form. chiralpedia.comrsc.org The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical need to control chirality in drug design and synthesis. rsc.org Consequently, the ability to synthesize single enantiomers of drug candidates is a major focus of modern medicinal chemistry. chiralpedia.comrsc.org

Role of (R)-4-Nitromandelic Acid as a Chiral Synthon and Intermediate

This compound serves as a crucial chiral synthon, a building block used in the synthesis of complex chiral molecules. lookchem.comrsc.org Its structure, featuring a carboxylic acid, a hydroxyl group at the alpha-position, and a nitro-substituted phenyl ring, provides multiple points for chemical modification. The specific (R)-configuration at the chiral center makes it a valuable starting material for producing enantiomerically pure compounds.

This versatile chemical is utilized as a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. lookchem.com Its nitro group, in particular, can be chemically transformed, for instance, through reduction to an amine, opening up further synthetic possibilities. researchgate.net Researchers leverage the defined stereochemistry of this compound to ensure the desired handedness in the final product, a critical factor for biological activity.

Historical Context of Asymmetric α-Hydroxy Acid Chemistry

The field of asymmetric synthesis, which aims to selectively produce one enantiomer of a chiral compound, has a rich history. The foundational work on chirality was laid in the 19th century by scientists like Louis Pasteur. numberanalytics.com However, it took many decades for the chemical community to develop reliable methods for controlling stereochemistry in chemical reactions.

The synthesis of α-hydroxy acids, a class of compounds to which this compound belongs, has been a significant area of research. acs.org Early methods often relied on the resolution of racemic mixtures, a process that separates the two enantiomers but is inherently inefficient as it discards at least half of the material. The development of stereoselective and enantioselective reactions, including asymmetric reductions and aldol (B89426) reactions, has revolutionized the field. benthamscience.comoup.com These advanced synthetic strategies now allow for the direct and efficient production of specific enantiomers of α-hydroxy acids, including this compound and its derivatives, which are vital for various applications, from pharmaceuticals to materials science. acs.orgbenthamscience.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7NO5 |

|---|---|

Molecular Weight |

197.14 g/mol |

IUPAC Name |

(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid |

InChI |

InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10H,(H,11,12)/t7-/m1/s1 |

InChI Key |

ZSMJZVLXJDNZHG-SSDOTTSWSA-N |

SMILES |

C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for R 4 Nitromandelic Acid

Chemical Synthesis Approaches to Chiral α-Hydroxy Acids

The chemical synthesis of enantiomerically pure α-hydroxy acids like (R)-4-nitromandelic acid presents notable challenges, primarily centered around achieving high levels of stereocontrol.

Challenges in Diastereomeric and Enantiomeric Resolution

Furthermore, analytical techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases can be employed for enantioseparation. researchgate.net While effective, these methods can be expensive, especially for preparative-scale separations, and a single chiral column may not be universally applicable due to its stereospecificity. researchgate.net The development of a successful chiral separation often involves a trial-and-error process, exploring various parameters such as mobile phase composition, pH, and the type of chiral selector. mdpi.comresearchgate.net

Conventional Chemical Routes for this compound

Conventional chemical synthesis of this compound typically involves the resolution of a racemic mixture of 4-nitromandelic acid. A common precursor for this is 4-nitrobenzyl cyanide, which can be reduced to 4-nitrophenyl ethylamine (B1201723). google.comwipo.int Another approach involves the oxidation of benzylic ketones. researchgate.net A patented method describes the synthesis of a salt of 4-nitrophenyl ethylamine with (R)-mandelic acid, which is then used in further synthetic steps. google.comwipo.int Additionally, p-nitromandelic acid has been utilized as a safety-catch linker in solid-phase peptide synthesis, demonstrating its chemical versatility. researchgate.netsemanticscholar.org The synthesis of the precursor, a racemic α-hydroxy carboxylic acid derivative, can be achieved by reacting the corresponding aldehyde derivative with hydrogen cyanide followed by hydrolysis. google.com

Biocatalytic and Chemo-Enzymatic Synthesis of this compound

To overcome the limitations of classical chemical resolution, biocatalytic and chemo-enzymatic methods have emerged as powerful alternatives, offering high enantioselectivity and milder reaction conditions.

Microbial Biotransformation Strategies

Microbial biotransformation utilizes whole microorganisms to carry out specific chemical conversions. medcraveonline.commdpi.com This approach can be advantageous as it can reduce the need for purified enzymes. For the synthesis of (R)-(-)-mandelic acid and its derivatives, various biotechnological strategies involving microbial biotransformation have been explored. scispace.com For example, a newly isolated bacterium, Pseudomonas putida ECU1009, has shown the ability to degrade (R)-mandelate, enabling the preparation of (S)-mandelic acids with high enantiomeric excess. researchgate.net The transformation of nitroaromatic compounds, such as 3- and 4-nitrobenzoic acids, has been observed in sewage effluent under both aerobic and anaerobic conditions, leading to the formation of aminobenzoic acids. nih.gov This highlights the potential of microorganisms to modify nitro-substituted aromatic rings.

Enzymatic Catalysis Utilizing Nitrilases, Nitrile Hydratases, and Amidases

A prominent enzymatic route for producing this compound involves the hydrolysis of a nitrile precursor. d-nb.info Three key enzymes are involved in nitrile metabolism: nitrilases, nitrile hydratases, and amidases. scispace.comopenbiotechnologyjournal.comacsgcipr.org

Nitrilases (EC 3.5.5.1) directly convert nitriles to the corresponding carboxylic acids and ammonia (B1221849) in a single step. d-nb.infoopenbiotechnologyjournal.com They are known for their potential in producing stereospecific (R)-(-)-mandelic acid. openbiotechnologyjournal.com

Nitrile hydratases (EC 4.2.1.84) hydrate (B1144303) nitriles to form amides. openbiotechnologyjournal.comacsgcipr.org

Amidases (EC 3.5.1.4) then hydrolyze the amides to the corresponding carboxylic acids and ammonia. openbiotechnologyjournal.comacsgcipr.org

The nitrilase superfamily is extensive, with members found in bacteria, fungi, yeast, and plants. d-nb.infobrennerlab.net These enzymes are attractive for industrial applications due to their ability to operate under mild conditions and their high selectivity. magtech.com.cn For instance, the nitrilase from Alcaligenes faecalis ECU0401, classified as an arylacetonitrilase, can hydrolyze mandelonitrile (B1675950) and its derivatives to the corresponding arylacetic acids. nih.gov

| Enzyme Class | Function | Reactant | Product |

| Nitrilase | Direct hydrolysis of nitriles | Nitrile | Carboxylic Acid + Ammonia |

| Nitrile Hydratase | Hydration of nitriles | Nitrile | Amide |

| Amidase | Hydrolysis of amides | Amide | Carboxylic Acid + Ammonia |

Optimization of Biocatalytic Processes for Enantioselectivity

Optimizing biocatalytic processes is crucial for achieving high efficiency and enantioselectivity on an industrial scale. mdpi.comresearchgate.net This involves several strategies, including:

Directed Evolution: This powerful technique is used to engineer enzymes with improved properties such as stability, activity, and enantioselectivity. nih.govopenaccessjournals.com By creating and screening libraries of mutant enzymes, researchers can identify variants with enhanced performance for a specific reaction. almacgroup.com

Process Optimization: Factors such as substrate concentration, temperature, pH, and the use of permeabilizing agents can significantly impact the performance of a whole-cell biocatalyst. researchgate.netalmacgroup.com For example, permeabilizing cells of Alcaligenes faecalis ECU0401 with cetyltrimethylammonium bromide (CTAB) increased the nitrilase activity 4.5-fold, leading to the complete conversion of mandelonitrile to (R)-(-)-mandelic acid with over 99.9% enantiomeric excess. nih.gov

Dynamic Kinetic Resolution (DKR): This approach combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired product. rsc.org For mandelic acid, mandelate (B1228975) racemases can be used to racemize the unreacted enantiomer. rsc.org

Immobilization: Immobilizing enzymes or whole cells can improve their stability and allow for easier separation and reuse, which is economically advantageous for industrial processes. nih.gov

The rational protein engineering of a nitrilase from Bacillus sp. BCJ2315, guided by molecular docking and B-factor analyses, led to the development of a one-pot, enantioselective, dynamic kinetic resolution for (R)-2-methoxymandelic acid, achieving a 97% enantiomeric excess and a 70% isolated yield on a multigram scale. almacgroup.com

| Optimization Strategy | Description | Example |

| Directed Evolution | Engineering enzymes for improved properties. | Creating mutant nitrilases with higher enantioselectivity. nih.govopenaccessjournals.comalmacgroup.com |

| Process Optimization | Adjusting reaction conditions for better performance. | Using CTAB to increase cell permeability and enzyme activity. nih.gov |

| Dynamic Kinetic Resolution | Combining resolution with racemization for higher yields. | Using mandelate racemase to convert the undesired (S)-enantiomer. rsc.org |

| Immobilization | Attaching enzymes or cells to a solid support for reuse. | Immobilizing Alcaligenes faecalis cells in calcium alginate. nih.gov |

Asymmetric Catalytic Synthesis of this compound and Analogues

The direct formation of the stereocenter in this compound and related structures can be efficiently achieved through asymmetric catalysis. This approach utilizes a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product.

Chiral Ligand Design in Transition Metal Catalysis

Transition metal catalysis is a powerful tool for asymmetric synthesis. The enantioselectivity of these reactions is typically controlled by a chiral ligand that coordinates to the metal center. sigmaaldrich.com The design of these ligands is critical for achieving high levels of stereocontrol.

While direct asymmetric hydrogenation of a suitable prochiral precursor to this compound is a plausible strategy, much of the research has focused on analogous transformations. For instance, rhodium catalysts bearing chiral phosphorus ligands, such as (R,R)-Et-DuPhos, have demonstrated high efficiency in the asymmetric hydrogenation of prochiral alkenes like methyl (Z)-α-acetamidocinnamate, achieving enantiomeric excesses (ee) greater than 99% (R). ajchem-b.com Similarly, iridium complexes with chiral ligands like (R)-MeO-BIPHEP are effective for the hydrogenation of quinolines with yields up to 94% and ee up to 96%. ajchem-b.com

Chiral diene ligands represent a more recent class of ligands for transition metals. sigmaaldrich.com For example, rhodium complexes with chiral diene ligands have been successfully employed in the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones. sigmaaldrich.com The development of novel chiral ligands is an ongoing area of research, with the aim of creating more efficient and selective catalysts for a broader range of substrates.

| Catalyst System | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) |

| (R,R)-Et-DuPhos-Rh | Methyl (Z)-α-acetamidocinnamate | Chiral amino acid derivative | >99% | >99% (R) |

| (R)-MeO-BIPHEP-Ir | Quinolines | Chiral tetrahydroquinolines | up to 94% | up to 96% |

| BridgePhos-Rh | 3-Benzoylaminocoumarins | Chiral 3-amino dihydrocoumarins | up to 98% | up to 99.7% |

| (R)-1d-Ir-SpiroPAP | Racemic α-substituted lactones | Chiral diols | 80-95% | up to 95% |

Organocatalytic Approaches to α-Functionalized Nitromandelic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. rsc.org These methods often operate under mild conditions and can provide access to a wide range of chiral molecules. rsc.org

For the synthesis of α-functionalized systems related to nitromandelic acid, various organocatalytic strategies have been developed. For example, chiral Brønsted acids have proven to be important catalysts in a variety of asymmetric transformations. frontiersin.org Enamine and iminium ion activation are common strategies in organocatalysis. beilstein-journals.org For instance, Jørgensen–Hayashi-type catalysts have been used for the atroposelective Michael addition to alkynals, producing axially chiral styrenes in high yields and enantiomeric purities. beilstein-journals.org

N-heterocyclic carbenes (NHCs) are another important class of organocatalysts. frontiersin.org Chiral NHCs have been used for the enantioselective sulfonylation of 2-(substituted acryloyl)benzaldehydes, yielding sulfonylethylideneisobenzofuranones with high enantioselectivity. frontiersin.org While direct application to this compound synthesis is not explicitly detailed, these organocatalytic methods demonstrate the potential for the asymmetric functionalization of aromatic aldehydes and related systems, which are key precursors to nitromandelic acid derivatives. researchgate.net

| Organocatalyst Type | Activation Mode | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) |

| Jørgensen–Hayashi-type catalyst | Iminium | Atroposelective Michael addition | Axially chiral styrenes | High | High |

| Pyrrolidine derivative C2 | Iminium | Atroposelective heterocycloaddition | Axially chiral 2-arylquinolines | High | High |

| Chiral N-heterocyclic carbene (NHC) | NHC catalysis | Enantioselective sulfonylation | Sulfonylethylideneisobenzofuranones | 20–95% | 87–98% |

Stereoselective Conversion Pathways to this compound

In addition to direct asymmetric catalysis, stereoselective conversions of pre-existing chiral molecules can be employed to synthesize this compound. These methods often involve the use of chiral auxiliaries or the manipulation of existing stereocenters.

Auxiliary-Mediated Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

Oxazolidinones, popularized by David A. Evans, are a well-known class of chiral auxiliaries. wikipedia.orgnih.gov They can be used to direct a variety of stereoselective transformations, including alkylations and aldol (B89426) reactions. wikipedia.org For example, an N-acyloxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less hindered face, as directed by the substituents on the oxazolidinone. uvic.ca Subsequent cleavage of the auxiliary affords the chiral carboxylic acid or a derivative thereof. uvic.ca While a specific example for the synthesis of this compound using this method is not provided, the general principle is widely applicable to the synthesis of α-substituted chiral carboxylic acids. rsc.org

(R)-Pantolactone is another effective chiral auxiliary that has been used in a range of asymmetric reactions, including cycloadditions. researchgate.net

| Chiral Auxiliary | Reaction Type | Key Feature |

| Oxazolidinones | Alkylation, Aldol reactions | Steric hindrance directs the approach of the electrophile. wikipedia.orgnih.gov |

| (R)-Pantolactone | Cycloadditions | Directs facial-diastereoselectivity. researchgate.net |

| Cysteine-derived oxazolidinone | Aldol, Michael, Alkylation, etc. | Combines features of a rigid chiral imide with an acyl transfer agent. nih.gov |

Self-Regeneration of Stereocenters in Related Systems

The concept of self-regeneration of stereocenters (SRS) is a synthetic strategy where a temporary chiral center is created to control the stereochemistry of a reaction, after which the original stereocenter is reformed. ethz.ch This method allows for the modification of a chiral molecule at its stereogenic center without racemization. ethz.ch

The general process involves four steps:

Diastereoselective formation of a temporary stereocenter: An achiral molecule, such as an aldehyde, reacts with the starting chiral molecule to form a cyclic derivative (e.g., an acetal). ethz.ch

Trigonalization of the original stereocenter: A substituent at the original stereocenter is removed. ethz.ch

Diastereoselective introduction of a new group: A new substituent is introduced, with its stereochemistry directed by the temporary chiral center. ethz.ch

Removal of the temporary stereocenter: The temporary center is removed, regenerating the original stereocenter with the new substituent and the desired stereochemistry. ethz.ch

This principle has been successfully applied to the alkylation of α-amino, α-hydroxy, and α-sulfanyl carboxylic acids, which are structurally related to mandelic acid. ethz.ch Pivalaldehyde is often used as the achiral auxiliary component due to its steric bulk and ease of removal. ethz.ch While a direct application to this compound is not explicitly described, the SRS methodology offers a powerful conceptual framework for the stereoselective synthesis of α-substituted carboxylic acids.

Applications of R 4 Nitromandelic Acid As an Advanced Chemical Intermediate

(R)-4-Nitromandelic Acid as a Chiral Building Block in Complex Organic Synthesis

The inherent chirality of this compound makes it a significant precursor in the synthesis of enantiomerically pure molecules. Chiral building blocks are fundamental in medicinal chemistry and drug discovery, as the biological activity of a molecule is often dependent on its specific stereochemistry.

The well-defined stereochemistry at the α-carbon of this compound allows for its incorporation into larger, more complex molecules with a high degree of stereocontrol. This is crucial for the synthesis of natural products and pharmaceutical agents where specific three-dimensional arrangements of atoms are required for biological function. The presence of multiple functional groups—the carboxylic acid, the hydroxyl group, and the nitro aromatic ring—provides multiple points for synthetic modification, enabling the construction of diverse and intricate molecular architectures. The nitro group, in particular, can be readily transformed into other functional groups, such as an amino group, further expanding its synthetic potential.

In multi-step asymmetric synthesis, the goal is to build complex chiral molecules from simpler, achiral starting materials or to introduce new stereocenters in a controlled manner. This compound can be employed as a chiral starting material, where its existing stereocenter influences the stereochemical outcome of subsequent reactions. The nitro group plays a significant role in this context as it can be carried through several synthetic steps and then converted to other functionalities at a later stage. This strategy is advantageous in the synthesis of complex targets, including active pharmaceutical ingredients where the precise stereochemistry is critical for efficacy and safety. The diverse reactivity of nitro compounds in carbon-carbon and carbon-heteroatom bond-forming reactions makes them ideal intermediates for organic chemists. frontiersin.org

Integration of this compound in Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid and efficient synthesis of libraries of compounds, particularly peptides and other oligomers. A key component of SPOS is the linker, which tethers the growing molecule to the solid support.

This compound has been successfully utilized as a highly acid-stable "safety-catch" linker in solid-phase synthesis. nih.gov The "safety-catch" principle involves a linker that is stable under the conditions of synthesis but can be "activated" by a specific chemical transformation to allow for cleavage of the product from the solid support under conditions it was previously stable to. nih.gov

In this context, the p-nitromandelic acid linker forms an ester bond with the first building block (e.g., an amino acid) and is attached to the solid support. This linkage is stable to the acidic conditions often used in Boc (tert-butoxycarbonyl) based peptide synthesis for the removal of temporary protecting groups. nih.gov The activation step involves the reduction of the p-nitro group to an amino group, typically using a reducing agent like tin(II) chloride. nih.gov This transformation alters the electronic properties of the linker, making the ester bond susceptible to cleavage under mildly acidic conditions, which were previously tolerated. This strategy provides a robust and orthogonal method for the synthesis and cleavage of molecules from the solid support.

The table below summarizes the conditions for the use of p-nitromandelic acid as a safety-catch linker:

| Step | Reagent/Condition | Purpose |

| Linkage Formation | Esterification | Attach the first building block to the linker on the solid support. |

| Synthesis | Boc-SPPS (Acidic Deprotection) | Elongation of the molecular chain. The linker is stable. |

| Activation | Tin(II) chloride | Reduction of the nitro group to an amino group. |

| Cleavage | Microwave irradiation at 50°C with 5% TFA in dioxane | Release of the final product from the solid support. nih.gov |

The acid stability of the p-nitromandelic acid linker makes it particularly suitable for the solid-phase synthesis of peptides and depsipeptides using the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. nih.gov Depsipeptides are peptides that contain at least one ester bond in their backbone in addition to amide bonds. nih.gov The synthesis of these molecules can be challenging due to the lability of the ester bond to certain cleavage conditions.

The use of the p-nitromandelic acid safety-catch linker allows for the assembly of the peptide or depsipeptide chain using standard Boc-chemistry, where repetitive acid treatments are required to deprotect the N-terminus of the growing chain. The final product can then be cleaved from the resin under mild acidic conditions after the activation step, preserving the integrity of the often-sensitive depsipeptide structure. nih.gov This methodology provides a valuable tool for the synthesis of complex and base-labile compounds. nih.gov

Coordination Chemistry Involving this compound as a Ligand

The structure of this compound, featuring both a carboxylate and a hydroxyl group, allows it to act as a chelating ligand in coordination chemistry. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The ability of mandelic acid and its derivatives to coordinate with metal ions is of interest in various fields, including bioinorganic chemistry and catalysis.

Formation of Metal Complexes with Chiral Ligands

This compound possesses the structural features necessary to act as an effective chiral ligand in coordination chemistry. The molecule contains both a carboxylate and a hydroxyl group, which can coordinate with a central metal ion to form a stable chelate ring. The stereochemistry at the α-carbon imparts chirality to the ligand, which is a crucial feature for applications in asymmetric synthesis.

The presence of the 4-nitrophenyl group, an electron-withdrawing substituent, influences the electronic properties of the molecule, which can affect its coordination behavior and the stability of the resulting metal-ligand bond. nih.gov While amino acids and peptides are commonly used as chiral ligands for transition metal catalysis, derivatives of mandelic acid offer a different structural scaffold. mdpi.com The formation of a chiral pocket around the metal center is a key aspect of these complexes, which can be influenced by substituents on the ligand. researchgate.net The coordination of this compound to a metal center creates a defined three-dimensional chiral environment, which is fundamental to its role in stereoselective chemical transformations.

Potential in Asymmetric Catalysis through Metal-Ligand Interactions

The integration of chiral ligands like this compound into metal complexes is a foundational strategy in asymmetric catalysis. nih.gov When a metal complex featuring this compound as a ligand acts as a catalyst, the inherent chirality of the ligand directs the stereochemical outcome of the reaction. This allows for the enantioselective formation of a desired product, a critical capability in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com

The metal-ligand interactions create a chiral catalytic environment that preferentially stabilizes the transition state leading to one enantiomer over the other. This enantioselective control is the hallmark of asymmetric catalysis. nih.gov The effectiveness of such a catalyst is determined by the specific metal center and the structure of the chiral ligand. The rigid structure and defined stereochemistry of this compound make it a promising candidate for developing novel catalysts for a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The versatility of metal complexes prepared with chiral ligands has been shown to produce reaction products with high yields and enantioselectivity. mdpi.com

Derivatization Strategies of this compound

The chemical structure of this compound, featuring a carboxylic acid, a secondary alcohol, and an aromatic nitro group, allows for a wide array of derivatization strategies. These modifications can be used to synthesize novel chiral molecules or to explore the effects of different functional groups on the molecule's properties and reactivity.

Synthesis of Novel Chiral Derivatives

The core structure of this compound can be readily modified to generate a library of new chiral compounds. One-pot organocatalytic methods have been developed for the asymmetric synthesis of various (R)-mandelic acid derivatives, such as α-alkoxy esters, directly from aldehyde feedstocks. researchgate.net These methods demonstrate the feasibility of creating complex chiral molecules with high enantioselectivity. researchgate.net

Another common derivatization strategy involves the esterification of the carboxylic acid and the acylation of the hydroxyl group. For instance, derivatives such as methyl esters and acetate (B1210297) or trifluoroacetate (B77799) esters are synthesized for applications like chiral gas chromatography separation. mdpi.com Furthermore, the acidic nature of the carboxylic acid group allows for the formation of salts with chiral amines, a technique that can be used for resolution or to create specific intermediates for targeted synthesis, such as the preparation of a salt with 4-nitrophenyl ethylamine (B1201723) for the synthesis of mirabegron. google.com

| Starting Aldehyde | Resulting Derivative | Overall Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Benzaldehyde | (R)-Methyl Mandelate (B1228975) | 74 | 88 | researchgate.net |

| 4-Fluorobenzaldehyde | (R)-4-Fluoromandelic acid | 45 | 87 | researchgate.net |

Exploration of Functional Group Transformations

Functional group interconversion (FGI) is a key strategy for modifying this compound to access a broader range of chemical structures and functionalities. imperial.ac.uk The three primary functional groups—carboxylic acid, hydroxyl, and nitro group—can each be selectively transformed.

The carboxylic acid can be converted into a variety of other functional groups. For example, it can be reduced to a primary alcohol using reagents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk It can also be converted to an acid chloride using thionyl chloride (SOCl₂), which is a versatile intermediate for the synthesis of esters and amides. youtube.com

The secondary hydroxyl group can be oxidized to a ketone (an α-keto acid) using oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation. imperial.ac.uk Alternatively, it can be converted into an ether or ester.

The aromatic nitro group is particularly useful for introducing nitrogen-containing functionalities. A common transformation is the reduction of the nitro group to a primary amine (aniline derivative) using reagents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation. vanderbilt.edu This resulting amino group can then undergo a vast number of subsequent reactions, including diazotization, acylation, and alkylation, significantly expanding the synthetic utility of the this compound scaffold.

| Functional Group | Transformation | Resulting Group | Typical Reagents | Reference |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Reduction | Primary Alcohol (-CH₂OH) | LiAlH₄, BH₃ | imperial.ac.uk |

| Carboxylic Acid (-COOH) | Esterification | Ester (-COOR) | Alcohol (ROH), Acid Catalyst | researchgate.net |

| Carboxylic Acid (-COOH) | Amidation | Amide (-CONH₂) | Amine (RNH₂), Coupling Agent | imperial.ac.uk |

| Hydroxyl (-OH) | Oxidation | Ketone (>C=O) | PCC, Swern Oxidation | imperial.ac.uk |

| Nitro (-NO₂) | Reduction | Amine (-NH₂) | H₂, Pd/C; SnCl₂ | vanderbilt.edu |

Analytical Methodologies for Enantiomeric Purity and Characterization of R 4 Nitromandelic Acid

Chromatographic Techniques for Chiral Separation

Chromatographic methods are central to the analytical resolution of enantiomers. These techniques achieve separation by distributing the components of a mixture between a stationary phase and a mobile phase. For chiral separations, either the stationary phase or the mobile phase must contain a chiral component to facilitate differential interaction with the enantiomers. wikipedia.org

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of chiral compounds. csfarmacie.cz The direct resolution of enantiomers is most commonly achieved using a chiral stationary phase (CSP). A CSP is created by immobilizing or bonding a chiral selector to a support material, typically silica (B1680970) gel. The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different stabilities and thus different retention times.

For mandelic acid and its derivatives, polysaccharide-based and π-association CSPs have proven particularly effective. nih.govresearchgate.netscielo.org.mx

Polysaccharide-Based CSPs: Columns such as CHIRALPAK® IC, which is based on an immobilized cellulose (B213188) derivative, have been used to achieve baseline resolution of mandelic acid enantiomers. nih.govnih.govzju.edu.cnzju.edu.cn In a typical setup, a mobile phase consisting of n-hexane with an alcohol modifier like isopropanol (B130326) or ethanol (B145695) is used. nih.govzju.edu.cn The addition of a small amount of an acidic additive, such as trifluoroacetic acid (TFA), is common for acidic compounds like 4-nitromandelic acid to ensure good peak shape and reproducibility. nih.govzju.edu.cn Studies on mandelic acid itself have shown that the (R)-enantiomer is the first to elute from a CHIRALPAK® IC column. nih.govresearchgate.netnih.gov The separation is often an enthalpy-driven process, meaning lower column temperatures generally lead to better resolution. researchgate.netzju.edu.cn

π-Association CSPs: The Whelk-O1 column is a broadly applicable π-association CSP that is effective for resolving mandelic acid derivatives. scielo.org.mxhakon-art.com The chiral selector on this type of column facilitates interactions through mechanisms like π-π stacking between aromatic rings, hydrogen bonding, and dipole-dipole interactions. scielo.org.mxscielo.org.mx The steric hindrance caused by substituents on the mandelic acid ring is a key factor influencing the success of the resolution on this type of column. researchgate.nettsijournals.com

| CSP Type | Example Column | Typical Mobile Phase | Key Interaction Mechanisms | Application Note |

|---|---|---|---|---|

| Polysaccharide-Based | CHIRALPAK® IC | n-Hexane/Isopropanol + 0.1% TFA nih.govzju.edu.cn | Hydrogen bonding, dipole-dipole interactions, steric inclusion. researchgate.net | Baseline resolution of mandelic acid achieved; (R)-enantiomer elutes first. nih.govnih.gov |

| π-Association | Whelk-O1 | n-Hexane/Ethanol hakon-art.com | π-π stacking, hydrogen bonding, dipole-dipole interactions. scielo.org.mxscielo.org.mx | Highly effective for various mandelic acid derivatives; separation is enthalpy-controlled. scielo.org.mxscielo.org.mx |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful separation technique known for its high efficiency and sensitivity. jfda-online.com However, due to the high polarity and low volatility of compounds like (R)-4-nitromandelic acid, direct analysis by GC is not feasible. colostate.edulmaleidykla.lt Therefore, a chemical derivatization step is required to convert the non-volatile analyte into a stable and volatile derivative suitable for GC analysis. jfda-online.comgcms.cz This process typically involves converting the active hydrogens in the carboxylic acid and hydroxyl functional groups into less polar moieties. colostate.edu

Common derivatization strategies applicable to 4-nitromandelic acid include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. lmaleidykla.ltsci-hub.se

Alkylation/Esterification: This is the most popular method for carboxylic acids, where they are converted into more volatile esters. gcms.cz This can be achieved using reagents such as diazomethane (B1218177) or by reacting with an alcohol (e.g., methanol) in the presence of a catalyst. gcms.czd-nb.info A two-step derivatization, such as conversion to N-trifluoroacetyl-O-methyl esters, has been shown to be effective for the enantioseparation of related compounds like amino acids. nih.gov

Once derivatized, the enantiomers can be separated on a chiral stationary phase, such as those based on cyclodextrin (B1172386) derivatives. mdpi.com

| Derivatization Method | Reagent(s) | Target Functional Groups | Resulting Derivative |

|---|---|---|---|

| Silylation | BSTFA or MTBSTFA lmaleidykla.ltsci-hub.se | Carboxyl (-COOH), Hydroxyl (-OH) | TMS or TBDMS ether/ester |

| Esterification | Alcohol (e.g., Methanol) + Catalyst gcms.czd-nb.info | Carboxyl (-COOH) | Alkyl (e.g., Methyl) ester |

| Acylation & Esterification | Trifluoroacetic anhydride (B1165640) (TFAA) & Alcohol nih.gov | Hydroxyl (-OH), Carboxyl (-COOH) | Trifluoroacetyl ester & Alkyl ester |

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced consumption of toxic organic solvents. nih.govchromatographyonline.com The technique primarily uses supercritical carbon dioxide as the mobile phase, mixed with a small amount of a modifier, typically an alcohol like methanol. nih.gov Similar to HPLC, SFC relies on chiral stationary phases, with polysaccharide-based CSPs being widely used and effective for separating mandelic acid derivatives. nih.govresearchgate.net Studies have shown that under the same chiral column conditions, SFC can exhibit faster and more efficient separation with better enantioselectivity than HPLC for mandelic acid compounds. nih.gov

Capillary Electrophoresis (CE) is another highly efficient analytical technique for enantioseparations. nih.gov Chiral resolution in CE is achieved by adding a chiral selector to the background electrolyte. chromatographyonline.com The enantiomers form transient, diastereomeric complexes with the chiral selector, and these complexes have different electrophoretic mobilities, leading to their separation. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors due to their versatility and commercial availability. chromatographyonline.com For acidic compounds like 4-nitromandelic acid, charged cyclodextrins, such as sulfated-β-cyclodextrin or amino-β-cyclodextrin derivatives, are particularly effective when used in nonaqueous CE. nih.govresearchgate.netuliege.be

| Technique | Principle of Chiral Separation | Application to this compound |

|---|---|---|

| SFC | Differential partitioning between a supercritical fluid mobile phase (e.g., CO₂ + modifier) and a chiral stationary phase (CSP). chromatographyonline.com | Use of polysaccharide-based CSPs can provide rapid and efficient enantioseparation, often superior to HPLC. nih.gov |

| CE | Differential mobility of transient diastereomeric complexes formed between the analyte and a chiral selector (e.g., a cyclodextrin) added to the background electrolyte. chromatographyonline.com | Use of charged or neutral cyclodextrins as chiral selectors in the electrolyte can resolve the enantiomers. nih.govnih.gov |

Thin-Layer Chromatography (TLC) in Chiral Separations

Thin-Layer Chromatography (TLC) offers a simple, rapid, and inexpensive method for chiral separations. nih.govmicrobenotes.com While less common for quantitative analysis than HPLC or GC, it is a valuable tool for monitoring reaction progress and assessing purity. wisc.edu Chiral resolution in TLC can be accomplished in two main ways: wikipedia.orgnih.gov

Chiral Stationary Phase (CSP): Using TLC plates that are pre-coated with a chiral adsorbent, such as cellulose or its derivatives. nih.gov

Chiral Mobile Phase Additive (CMPA): Adding a chiral selector to the mobile phase. This can also be achieved by impregnating a standard silica plate with a chiral reagent before development. wikipedia.orgnih.gov

Ligand-exchange TLC is a specific application where a metal ion (e.g., Cu²⁺) and a chiral ligand are used to form diastereomeric complexes with the analyte enantiomers, which are then separated based on their differing mobilities. nih.gov These approaches allow for the effective separation of various enantiomers, including those of amino acids and other acidic compounds. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can also be used to determine enantiomeric purity. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in a chiral environment, the enantiomers can be distinguished.

Application of Chiral Solvating Agents (CSAs)

The most common NMR method for chiral discrimination involves the use of Chiral Solvating Agents (CSAs). researchgate.netnih.gov A CSA is an enantiomerically pure compound that is added to the NMR sample. It interacts non-covalently with the analyte's enantiomers to form transient diastereomeric complexes. nih.gov These diastereomeric complexes have different geometries and stabilities, which results in separate, chemically-shifted signals (a phenomenon called chemical shift non-equivalence, ΔΔδ) for corresponding protons (or other nuclei) in the two enantiomers. nih.gov

For acidic analytes like this compound, various types of CSAs are effective, including those capable of forming hydrogen bonds or acid-base interactions. nih.govnih.gov

Macrocyclic Agents: Chiral macrocycles, such as those based on aza-crown ethers or tetraaza macrocycles, have been shown to be effective CSAs for mandelic acid. nih.govnih.govacs.org They form complexes through multiple interaction points, leading to significant chemical shift differences between the signals of the (R) and (S) enantiomers, particularly for the α-proton. nih.govnih.gov

Alkaloids and Derivatives: Chiral alkaloids like quinine (B1679958) can also serve as effective CSAs for acidic analytes. nih.gov

The magnitude of the signal splitting in the presence of a CSA allows for the direct integration of the peaks to determine the enantiomeric excess (ee) of the sample. nih.gov

| CSA Type | Example | Principle of Discrimination | Target Proton for this compound |

|---|---|---|---|

| Aza-Crown Macrocycles | trans-1,2-Diaminocyclohexane (DACH) based macrocycles nih.govacs.org | Formation of diastereomeric complexes via hydrogen bonding and acid-base interactions, leading to different magnetic environments for analyte protons. nih.gov | α-H proton signal splits into two resolvable peaks. nih.gov |

| Tetraaza Macrocycles | Cyclen-based macrocycles nih.gov | Strong binding and formation of stable diastereomeric complexes. nih.gov | α-H proton shows clear chemical shift non-equivalence (ΔΔδ). nih.gov |

| Alkaloids | Quinine nih.gov | Formation of diastereomeric salt pairs with differential shielding/deshielding effects on nearby protons. nih.gov | Aromatic and α-H protons. nih.gov |

Diastereomeric Derivatization for Enhanced Resolution

A powerful strategy for determining the enantiomeric composition of a chiral compound is its conversion into a mixture of diastereomers. wikipedia.org Enantiomers possess identical physical properties, making their separation challenging. libretexts.org However, diastereomers exhibit different physical characteristics, which allows for their separation and quantification using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). wikipedia.orglibretexts.org

This method involves reacting the enantiomeric mixture of 4-nitromandelic acid with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org For carboxylic acids like 4-nitromandelic acid, chiral amines are frequently employed as CDAs to form diastereomeric amides. nih.gov The resulting diastereomers can then be separated and quantified.

The efficacy of this technique hinges on several factors:

The reaction must proceed to completion to ensure the diastereomeric ratio accurately reflects the initial enantiomeric ratio. thieme-connect.de

No racemization of either the analyte or the chiral derivatizing agent should occur during the derivatization process. thieme-connect.denanobioletters.com

The chosen chiral derivatizing agent should lead to diastereomers that are easily separable under specific chromatographic conditions.

Several chiral amines have been successfully utilized as derivatizing agents for the enantiomeric separation of chiral carboxylic acids. nih.gov While specific studies detailing the derivatization of this compound are not abundant, the principles can be extrapolated from research on similar carboxylic acids. For instance, novel chiral derivatizing reagents like (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitro-phenyl)piperazine (APy-PPZ) have been developed for the enantiospecific determination of chiral carboxylic acids via HPLC. researchgate.net Such reagents react with carboxylic acids under mild conditions to form diastereomers that can be resolved on a reversed-phase column. researchgate.net

Table 1: Examples of Chiral Derivatizing Agents for Carboxylic Acids

| Chiral Derivatizing Agent (CDA) | Typical Reaction Conditions | Analytical Method | Reference |

| (R)-(+)-4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-APy) | Tagging easiness, separation by reversed-phase chromatography | HPLC-MS/MS | nih.gov |

| (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) | Tagging easiness, separation by reversed-phase chromatography | HPLC-MS/MS | nih.gov |

| (R)-(-)-1-aminoindan (AI) | Tagging easiness, separation by reversed-phase chromatography | HPLC-MS/MS | nih.gov |

| (S)-3-aminopyrrolidine (OTPA) | 40 °C for 90 min with EDC and HOBt | HPLC-UV | researchgate.net |

Spectroscopic and Other Physical Methods for Enantiomeric Excess Determination

Polarimetry is a traditional and fundamental technique used to measure the optical activity of chiral compounds. iajps.com Optically active substances rotate the plane of plane-polarized light. wikipedia.org The extent and direction of this rotation are characteristic of the compound. For this compound, the (R)-enantiomer exhibits a specific optical rotation. vulcanchem.com

The specific rotation ([α]) is an intensive property calculated from the observed rotation (α) using the following formula: wikipedia.org [α]θλ = α / (l × c) Where:

α is the observed angle of rotation.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in g/mL.

θ is the temperature in degrees Celsius.

λ is the wavelength of the light used (commonly the sodium D-line, 589 nm).

The enantiomeric excess (ee) of a sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer: wikipedia.org ee (%) = ([α]observed / [α]max) × 100

However, the utility of polarimetry for accurately determining enantiomeric excess is subject to several limitations:

Purity of the Sample: The presence of even small amounts of highly rotating impurities can significantly alter the observed rotation, leading to inaccurate ee calculations. wikipedia.org

Concentration Effects: In non-ideal solutions, the specific rotation can be concentration-dependent, meaning the optical purity may not directly equate to the true enantiomeric purity. thieme-connect.de

Solvent and Temperature Dependence: The specific rotation of a compound is highly sensitive to the solvent used and the measurement temperature. thieme-connect.de These parameters must be strictly controlled and reported.

Low Sensitivity: For compounds with low specific rotation or when analyzing samples with very high or very low enantiomeric excess, the small differences in observed rotation can be difficult to measure accurately. thieme-connect.de Modern laser-based polarimeters offer increased sensitivity, mitigating this issue to some extent. nih.gov

Non-linearity: The relationship between enantiomeric excess and optical rotation is not always linear.

Due to these limitations, while polarimetry is a valuable tool for initial characterization and for confirming the identity of a predominantly single enantiomer, it is often supplemented or replaced by chromatographic methods for precise and accurate determination of enantiomeric excess.

Theoretical and Mechanistic Investigations of R 4 Nitromandelic Acid Reactivity

Computational Chemistry Approaches

Modern computational chemistry provides a suite of tools to model chemical reactions with remarkable accuracy. For a molecule like (R)-4-nitromandelic acid, these methods can predict its structure, electronic properties, and reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure and energetics of molecules. acs.org It offers a balance between computational cost and accuracy, making it well-suited for exploring the complex potential energy surfaces of chemical reactions.

DFT calculations are instrumental in mapping out the entire course of a reaction, from reactants to products, via transition states. For substituted mandelic acids, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been successfully used to optimize molecular structures and calculate thermodynamic parameters. mdpi.com These studies reveal how substituents on the aromatic ring, such as the nitro group in this compound, influence the electron distribution and, consequently, the molecule's reactivity. mdpi.com The exploration of reaction pathways for processes like esterification or dehydration can be systematically performed, identifying the most energetically favorable routes. For instance, in the acid-catalyzed esterification of carboxylic acids, DFT calculations have been employed to investigate the formation of key intermediates like acylium ions and the associated activation energies. rsc.org

Table 1: Representative Data from DFT Studies on Substituted Mandelic Acids

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Mandelic Acid | -7.21 | -0.87 | 2.54 |

| 4-Hydroxymandelic Acid | -6.89 | -0.65 | 3.12 |

| 4-Methoxymandelic Acid | -6.78 | -0.59 | 3.45 |

Ab Initio Calculations for Transition State Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theory for probing the intricate details of transition states. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are invaluable for obtaining highly accurate energies and geometries of these short-lived species.

The analysis of transition states is critical for understanding the kinetics of a reaction. Ab initio calculations can precisely locate the transition state structure on the potential energy surface and determine its vibrational frequencies, confirming it as a true saddle point (having one imaginary frequency). This information is crucial for calculating activation barriers, which directly correlate with reaction rates. For reactions involving mandelic acid derivatives, ab initio calculations can elucidate the stereoselectivity of a reaction by comparing the energies of diastereomeric transition states.

Reaction Mechanism Elucidation

The insights gained from computational studies are pivotal in elucidating the step-by-step mechanisms of chemical reactions.

Investigation of Acid-Catalyzed Transformations

Acid catalysis is a common strategy for promoting reactions of carboxylic acids and alcohols. In the context of this compound, acid-catalyzed reactions such as esterification and dehydration are of particular interest.

Computational studies can model the role of the acid catalyst explicitly. For example, in an acid-catalyzed esterification, the protonation of the carbonyl oxygen of the carboxylic acid is the initial key step. libretexts.org DFT and ab initio calculations can determine the proton affinity of the different oxygen atoms in this compound, predicting the most likely site of protonation. Following protonation, the subsequent nucleophilic attack by an alcohol and the eventual elimination of water can be modeled to construct a complete energy profile of the reaction. These studies can also shed light on the role of the solvent in stabilizing charged intermediates and transition states, which can significantly influence the reaction pathway. rsc.org

Role of the Nitro Group in Reaction Mechanisms

The nitro group (-NO₂) is a strong electron-withdrawing group that profoundly influences the reactivity of the aromatic ring and the functional groups attached to it. Its presence at the para position of the mandelic acid scaffold has significant electronic and steric implications.

Computationally, the effect of the nitro group can be quantified by analyzing the charge distribution and molecular orbitals of this compound. The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but can facilitate nucleophilic aromatic substitution. ijrti.org In the context of reactions involving the carboxylic acid or the α-hydroxyl group, the nitro group's influence is transmitted through the aromatic system. For instance, in an acid-catalyzed reaction, the nitro group would destabilize a positive charge developing on the benzene ring, which can affect the stability of carbocationic intermediates that might form during certain transformations. DFT calculations can precisely map these electronic effects and predict their consequences on reaction barriers and mechanisms. ijrti.org

Future Perspectives and Emerging Research Avenues for R 4 Nitromandelic Acid

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. rsc.org For (R)-4-nitromandelic acid, a valuable chiral building block, the development of novel and efficient stereoselective synthetic routes remains an active area of research. rsc.orglookchem.com Traditional methods often rely on the resolution of racemic mixtures, which are inherently limited to a 50% theoretical yield. rsc.org To overcome this, dynamic kinetic resolution (DKR) has emerged as a powerful strategy, integrating a racemization step for the undesired enantiomer, thereby maximizing the yield of the desired product. rsc.org

A key focus in this area is the use of biocatalysts, such as enzymes, which offer high enantioselectivity under mild reaction conditions, aligning with the principles of green chemistry. magtech.com.cnresearchgate.net Nitrilases, for example, have been successfully employed in the synthesis of (R)-mandelic acid and its derivatives. magtech.com.cnresearchgate.net One notable example involves the use of the nitrilase from Alcaligenes faecalis ECU0401, which can convert racemic mandelonitrile (B1675950) to (R)-(-)-mandelic acid with high enantiomeric excess. nih.gov Permeabilization of the bacterial cells with agents like cetyltrimethylammonium bromide (CTAB) has been shown to significantly enhance the nitrilase activity, leading to complete conversion of the substrate. nih.gov

Another promising biocatalytic approach involves the use of mandelate (B1228975) racemases in combination with enantioselective processes. rsc.org This allows for the in-situ racemization of the (S)-enantiomer while the (R)-enantiomer is selectively transformed or separated. rsc.orgresearchgate.net Researchers are also exploring two-enzyme processes in aqueous/organic two-phase systems, combining lipase-catalyzed enantioselective esterification with mandelate racemase-catalyzed racemization. researchgate.net

Beyond biocatalysis, asymmetric synthesis from achiral precursors using chiral catalysts is a major avenue of investigation. rsc.org This includes the stereoselective reduction of precursor ketones and the development of novel chiral auxiliaries. researchgate.net For instance, the enantioselective reduction of an ynone to a propargylic alcohol has been a key step in the synthesis of other chiral amino acids. researchgate.net The development of versatile stereoselective routes that allow for late-stage diversification is particularly attractive, as it provides access to a wide variety of analogues from a common intermediate. nih.gov

Table 1: Comparison of Synthetic Strategies for Chiral Mandelic Acids

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Classical Resolution | Separation of enantiomers from a racemic mixture. | Straightforward concept. | Maximum 50% theoretical yield. |

| Dynamic Kinetic Resolution (DKR) | Combines resolution with in-situ racemization of the undesired enantiomer. rsc.org | Can achieve theoretical yields approaching 100%. nih.gov | Requires a compatible racemization catalyst and resolution method. rsc.org |

| Biocatalysis (e.g., Nitrilases) | Use of enzymes for stereoselective transformation. magtech.com.cnresearchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly. magtech.com.cnresearchgate.net | Enzyme stability, substrate scope, and potential for product inhibition. researchgate.net |

| Asymmetric Synthesis | Creation of a chiral center from an achiral starting material using a chiral catalyst or auxiliary. rsc.org | High enantiomeric excess can be achieved directly. nih.gov | Development of efficient and selective catalysts can be complex. wiley.com |

Advanced Applications in Supramolecular Chemistry and Materials Science

The unique molecular structure of this compound, featuring a chiral center, a carboxylic acid group, a hydroxyl group, and an aromatic nitro group, makes it an intriguing building block for supramolecular chemistry and materials science. lookchem.com These fields focus on the design and synthesis of complex, functional systems based on non-covalent interactions between molecules. iranchembook.ir

In the realm of supramolecular chemistry, this compound can be utilized in the construction of molecular receptors and sensors. uni-mainz.de The defined spatial arrangement of its functional groups allows for specific recognition of guest molecules through interactions like hydrogen bonding and π-stacking. siesascs.edu.in The development of molecular tweezers and clefts based on chiral scaffolds has demonstrated the potential for creating highly selective receptors for various substrates, including biologically relevant molecules. siesascs.edu.in The nitro group on the aromatic ring can also be exploited for its electron-withdrawing properties, influencing the electronic and binding characteristics of the resulting supramolecular assemblies.

Crystal engineering, a sub-discipline of supramolecular chemistry, focuses on the design of solid-state structures with desired properties by controlling intermolecular interactions. wikipedia.org this compound is a prime candidate for the formation of co-crystals, where it can be combined with other molecules to create new crystalline materials with tailored properties such as solubility and stability. ub.eduusherbrooke.ca The ability to form predictable hydrogen bonding networks is crucial in this endeavor. ias.ac.in The study of polymorphism, the ability of a compound to exist in multiple crystal forms, is also relevant, as different polymorphs can exhibit distinct physical properties. ub.edu

In materials science, the incorporation of chiral molecules like this compound into polymers or frameworks can lead to materials with unique optical, electronic, or mechanical properties. idu.ac.id For example, its chirality could be used to induce helical structures in polymers or to create chiral surfaces for enantioselective separations or catalysis. The nitro group also opens up possibilities for creating photoresponsive materials, as nitroaromatic compounds can undergo photochemical transformations. umich.edu The development of metal-organic frameworks (MOFs) using chiral ligands is a rapidly growing area, and this compound could serve as a valuable component in the design of porous materials with chiral recognition capabilities. usherbrooke.ca

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. magtech.com.cn Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch-wise fashion, offers significant advantages in this regard, including improved safety, efficiency, scalability, and control over reaction parameters. njbio.comchimia.ch The integration of this compound synthesis with flow chemistry presents a promising avenue for more sustainable production.

Continuous-flow systems are particularly well-suited for biocatalytic processes. researchgate.netx-mol.com For instance, immobilized enzymes can be packed into a microreactor, allowing for the continuous conversion of a substrate into the desired product. researchgate.net This approach not only enhances the stability and reusability of the biocatalyst but also allows for precise control over reaction time and temperature, often leading to higher conversions and enantioselectivities compared to batch reactions. researchgate.net The development of modular microfluidic systems, which can combine a packed-bed reactor for the enzymatic reaction with a continuous separation module, represents a significant step towards fully automated and efficient chiral synthesis. researchgate.netx-mol.com

Flow chemistry also enables the use of reaction conditions that are difficult or hazardous to implement on a large scale in batch reactors, such as high temperatures and pressures. chimia.chwuxiapptec.com This can lead to significantly accelerated reaction rates and access to novel chemical transformations. For reactions involving hazardous reagents or intermediates, flow chemistry enhances safety by minimizing the volume of the reaction mixture at any given time. njbio.com

The combination of biocatalysis and flow chemistry holds particular promise for the sustainable synthesis of this compound and its derivatives. almacgroup.com For example, a chemoenzymatic process for producing optically active mandelic acid has been developed using a continuous-flow resolution of a cyanohydrin intermediate. sbq.org.br Such integrated systems can streamline the entire synthetic process, from the initial reaction to purification, reducing waste and energy consumption. njbio.com

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Description | Benefit for Sustainable Synthesis |

| Enhanced Heat and Mass Transfer | The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heating and cooling. njbio.com | Improved reaction control, higher yields, and reduced side reactions. |

| Improved Safety | Small reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions. njbio.com | Enables the use of more reactive or hazardous reagents that would be unsafe in batch. |

| Scalability | Scaling up a flow process is typically achieved by running the system for a longer duration or by using multiple reactors in parallel. wuxiapptec.com | More straightforward and predictable scale-up from laboratory to industrial production. |

| Integration of Processes | Multiple reaction and purification steps can be connected in a continuous sequence. njbio.com | Reduced manual handling, shorter overall process time, and less waste generation. |

| Compatibility with Catalysis | Ideal for using immobilized catalysts, including enzymes, which can be easily retained and reused. researchgate.netx-mol.com | Increased catalyst lifetime and efficiency, leading to lower costs and less waste. |

Exploitation as a Chiral Probe in Spectroscopic Studies

The inherent chirality of this compound makes it a valuable tool for use as a chiral probe in various spectroscopic techniques. Chiral probes are molecules that can interact with other chiral molecules to produce a measurable signal that is dependent on the stereochemistry of the analyte. This allows for the determination of the enantiomeric composition of a sample.

In nuclear magnetic resonance (NMR) spectroscopy, chiral solvating agents are used to differentiate between the enantiomers of a chiral substrate. The interaction between the chiral probe and the enantiomers of the analyte leads to the formation of diastereomeric complexes, which have distinct NMR spectra. This compound, or its derivatives, could potentially be used for this purpose, where its functional groups would interact with the analyte, leading to observable differences in the chemical shifts of the protons of the enantiomers. mst.edu

Circular dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While a chiral molecule will have its own CD spectrum, a chiral probe can be used to induce or enhance the CD signal of an analyte that may have a weak or non-existent signal in the accessible spectral region. nih.gov The aromatic chromophore of this compound, coupled with its chirality, makes it a candidate for such applications. The formation of a complex between the probe and the analyte can lead to a new species with a distinct and measurable CD spectrum, allowing for the quantification of the enantiomeric excess of the analyte. nih.gov

Fluorescence spectroscopy can also be employed for chiral recognition. rsc.org A chiral fluorescent probe can exhibit a change in its fluorescence properties, such as intensity or wavelength, upon binding to the enantiomers of a chiral analyte. While this compound itself is not strongly fluorescent, it could be incorporated into a larger fluorescent molecular framework. The chiral center of the mandelic acid moiety would provide the basis for enantioselective recognition, while the fluorophore would provide the spectroscopic signal. The design of such probes often involves creating a binding pocket that preferentially accommodates one enantiomer over the other, leading to a differential fluorescence response. rsc.org

Recent advances have also explored the use of high-harmonic generation (HHG) spectroscopy for real-time probing of chirality during chemical reactions. ethz.ch This ultrafast, all-optical technique is sensitive to changes in molecular structure and chirality on a femtosecond timescale. ethz.ch While still an emerging field, the use of chiral molecules like this compound as model systems could contribute to the development and understanding of these advanced spectroscopic methods for studying chiral dynamics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing enantiomerically pure (R)-4-Nitromandelic acid, and how can chiral purity be validated?

- Methodological Answer : Begin with a literature review using SciFinder or Reaxys to identify established protocols for nitromandelic acid derivatives. Focus on asymmetric synthesis methods, such as chiral resolution via diastereomeric salt formation or enzymatic catalysis. Validate enantiomeric purity using polarimetry and chiral HPLC (e.g., using a Chiralpak column). Confirm the absolute configuration via single-crystal X-ray diffraction or comparative analysis with known stereochemical data from databases like the NIST Chemistry WebBook .

Q. How should researchers characterize the physicochemical properties (e.g., melting point, solubility) of this compound to ensure reproducibility?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) for precise melting point determination. Compare results with literature values, explicitly noting discrepancies (e.g., solvent-dependent polymorphism). For solubility, use gravimetric analysis in multiple solvents (e.g., water, ethanol, DMSO) under controlled temperatures. Document uncertainties arising from hygroscopicity or impurities, referencing NIST’s guidelines for data verification . Raw data should be archived in appendices, with processed results in the main text to align with IMRAD standards .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR, IR) for this compound across studies be resolved?

- Methodological Answer : Perform a meta-analysis of existing data, categorizing discrepancies by experimental conditions (e.g., solvent, concentration, instrument calibration). Replicate key studies using standardized protocols, and apply multivariate statistical analysis to identify confounding variables. For example, solvent-induced shifts in NMR spectra can be addressed by comparing data acquired in deuterated DMSO vs. CDCl₃. Publish negative results to clarify ambiguities, adhering to the NRC’s principles on empirical rigor and replication .

Q. What mechanistic insights exist for the role of this compound in asymmetric catalysis or chiral auxiliary applications?

- Methodological Answer : Design kinetic studies (e.g., rate comparisons under varying enantiomeric excess) to probe stereochemical influence. Use computational chemistry (DFT calculations) to model transition states and electronic effects of the nitro group. Cross-validate findings with spectroscopic techniques like in-situ FTIR or circular dichroism. Link results to broader theoretical frameworks, such as Curtin-Hammett kinetics or non-covalent interaction networks, to contextualize novelty .

Q. How can researchers address ethical challenges in reporting negative or inconclusive results for this compound studies?

- Methodological Answer : Follow IRB-approved protocols for transparency in data handling. Disclose limitations in methodology (e.g., instrumental detection limits) and provide raw datasets in supplementary materials. Use the NRC’s “chain of reasoning” framework to distinguish between experimental error and genuine anomalies. Cite prior work rigorously to avoid bias, and engage peer reviewers with expertise in nitromandelic acid chemistry to ensure balanced critique .

Data Management and Interpretation

Q. What strategies ensure robust statistical analysis of this compound’s bioactivity or reactivity data?

- Methodological Answer : Apply ANOVA or t-tests to assess significance across replicates, adjusting for multiple comparisons. For nonlinear relationships (e.g., concentration-response curves), use nonlinear regression models. Validate outliers via Grubbs’ test and report confidence intervals. Training in statistical software (e.g., R, Prism) is essential, as highlighted in the NIST guidelines for data integrity .

Q. How can interdisciplinary collaboration enhance the design of this compound studies?

- Methodological Answer : Form teams combining synthetic chemists, spectroscopists, and computational modelers. Use collaborative platforms (e.g., LabArchives) for real-time data sharing. Define milestones (e.g., chiral purity benchmarks) and assign tasks based on expertise, as outlined in the NRC’s recommendations for distributed research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.